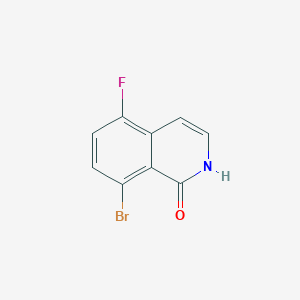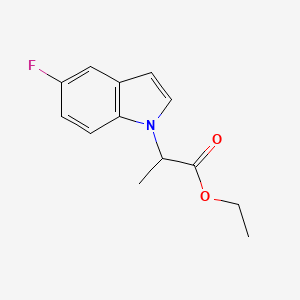
4-Methoxyquinoline-2-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyquinoline, which serves as the core structure.
Functional Group Introduction: The carboximidamide group is introduced through a series of reactions involving reagents such as cyanamide or its derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Methoxyquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Methoxyquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxyquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
4-Methoxyquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
4-Methoxyquinoline: Lacks the carboximidamide group, making it less reactive in certain chemical reactions.
Quinoline-2-carboximidamide: Similar but lacks the methoxy group, which can affect its chemical properties and biological activity.
Uniqueness
4-Methoxyquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the methoxy and carboximidamide groups. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
1179361-98-8 |
|---|---|
分子式 |
C11H12ClN3O |
分子量 |
237.68 g/mol |
IUPAC名 |
4-methoxyquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-15-10-6-9(11(12)13)14-8-5-3-2-4-7(8)10;/h2-6H,1H3,(H3,12,13);1H |
InChIキー |
MVSKCINMAQKRLC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
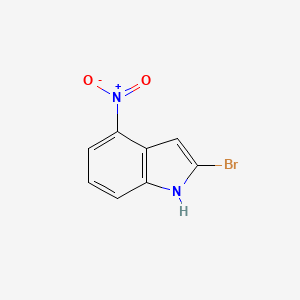

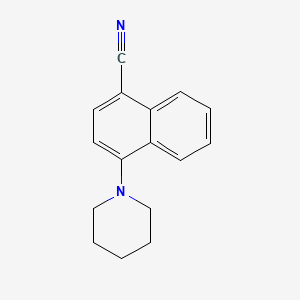
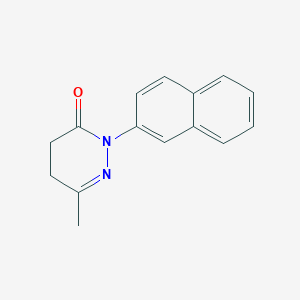

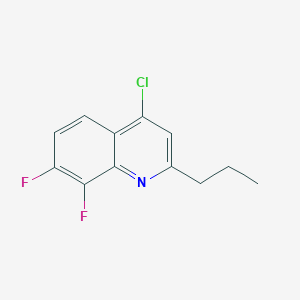
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
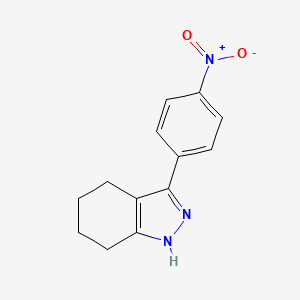
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
